molecular formula C11H18NO3P B10840139 1-Aminopentylphosphonic acid monophenyl ester

1-Aminopentylphosphonic acid monophenyl ester

Cat. No.: B10840139
M. Wt: 243.24 g/mol
InChI Key: WRTBDONQGQRUNP-UHFFFAOYSA-N
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Description

1-Aminopentylphosphonic acid monophenyl ester is a chemical compound that belongs to the class of phosphonic acid esters. This compound is characterized by the presence of an amino group attached to a pentyl chain, which is further bonded to a phosphonic acid group esterified with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-aminopentylphosphonic acid monophenyl ester typically involves the esterification of 1-aminopentylphosphonic acid with phenol. This reaction can be catalyzed by mineral acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Aminopentylphosphonic acid monophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 1-Aminopentylphosphonic acid and phenol.

    Oxidation: Nitroso or nitro derivatives of this compound.

    Substitution: Various substituted phosphonic acid esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-aminopentylphosphonic acid monophenyl ester primarily involves its interaction with specific enzymes or molecular targets. For instance, as an inhibitor of aminopeptidase N, it binds to the active site of the enzyme, preventing the hydrolysis of peptide substrates. This inhibition can disrupt various biological pathways, including those involved in tumor growth and metastasis .

Comparison with Similar Compounds

Uniqueness: 1-Aminopentylphosphonic acid monophenyl ester is unique due to its specific esterification with a phenyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit aminopeptidase N with high specificity makes it a valuable tool in cancer research and potential therapeutic applications .

Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

1-aminopentyl(phenoxy)phosphinic acid

InChI

InChI=1S/C11H18NO3P/c1-2-3-9-11(12)16(13,14)15-10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3,(H,13,14)

InChI Key

WRTBDONQGQRUNP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(N)P(=O)(O)OC1=CC=CC=C1

Origin of Product

United States

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